Home > Products > Screening Compounds P80269 > Atrial Natriuretic Peptide rat
Atrial Natriuretic Peptide rat - 88898-17-3

Atrial Natriuretic Peptide rat

Catalog Number: EVT-243337
CAS Number: 88898-17-3
Molecular Formula: C128H207N45O39S2
Molecular Weight: 3064.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A potent natriuretic and vasodilatory peptide or mixture of different-sized low molecular weight PEPTIDES derived from a common precursor and secreted mainly by the HEART ATRIUM. All these peptides share a sequence of about 20 AMINO ACIDS.

Rat Atriopeptin II (rAP-II)

Compound Description: Rat atriopeptin II (rAP-II) is a naturally occurring atrial natriuretic peptide (ANP) analog found in rats. It exhibits similar biological activities to ANP, including the stimulation of cyclic GMP formation in various tissues, such as bovine luteal cells. []

Synthetic ANP (Arg101-Tyr126)

Compound Description: Synthetic ANP (Arg101-Tyr126) represents a truncated form of ANP, encompassing the biologically active C-terminal region of the full-length peptide. This fragment retains the ability to bind to and activate natriuretic peptide receptors, particularly NPR-A, leading to similar downstream effects as the full-length ANP. []

Human ANP (1-28)

Compound Description: Human ANP (1-28), also known as α-human atrial natriuretic peptide (α-hANP), represents the full-length, mature form of ANP found in humans. It exhibits potent diuretic, natriuretic, and vasodilatory effects by binding to and activating natriuretic peptide receptors, mainly NPR-A, in various tissues, including the kidneys. [, ]

Human ANF-(4-28) (Anaritide)

Compound Description: Human ANF-(4-28), also known as anaritide, is a truncated analog of human ANP. It exhibits similar biological activities to full-length ANP, including vasodilatory effects and the ability to reverse norepinephrine-induced vasoconstriction in the afferent arterioles of the kidneys. []

(3-[125I]Iodotyrosyl28) Rat ANP-28

Compound Description: (3-[125I]Iodotyrosyl28) Rat ANP-28 is a radiolabeled analog of rat ANP, primarily utilized in research to identify and characterize ANP binding sites in various tissues, including the central nervous system and adrenal glands. []

Rat Atrial Natriuretic Peptide (6-33)

Compound Description: Rat Atrial Natriuretic Peptide (6-33) represents a truncated form of rat ANP. This peptide demonstrates specific binding to receptors in various brain regions, such as the subfornical organ and choroid plexus. Studies have shown altered binding characteristics of this peptide in the subfornical organ of spontaneously hypertensive rats, suggesting its potential involvement in blood pressure regulation. []

ANP-(1-126)

Compound Description: ANP-(1-126) represents the full-length prohormone precursor of ANP. This larger peptide undergoes enzymatic cleavage to generate various smaller, biologically active forms of ANP, including the circulating 3K ANP (ANP-(99-126)). []

ANP-(99-126) (3K ANP)

Compound Description: ANP-(99-126), also known as 3K ANP, is a cleaved, biologically active fragment of the ANP prohormone. This peptide represents a major circulating form of ANP and is known to exert potent natriuretic and diuretic effects. It is generated from the larger ANP-(1-126) through enzymatic cleavage, a process that appears to be regulated by specific proteases found in serum. []

ANP-(92-126)

Compound Description: ANP-(92-126) is a synthetic peptide representing a portion of the ANP prohormone. This peptide serves as a substrate for specific enzymes, such as those found in rat serum, which cleave it to produce ANP-(99-126). This specific cleavage highlights the role of enzymatic processing in generating the mature, biologically active form of ANP. []

Brain Natriuretic Peptide (BNP)

Compound Description: Brain natriuretic peptide (BNP) is a closely related member of the natriuretic peptide family, sharing a similar structure and function with ANP. BNP is primarily synthesized in the ventricles of the heart, and its production increases in response to cardiac stress and volume overload. Similar to ANP, BNP induces diuresis, natriuresis, and vasodilation. [, , ]

C-type Natriuretic Peptide (CNP)

Compound Description: C-type natriuretic peptide (CNP) is another member of the natriuretic peptide family, but unlike ANP and BNP, it has more localized effects and is mainly involved in regulating vascular tone and cell growth. It binds primarily to the NPR-C receptor, which is thought to be involved in clearing natriuretic peptides from circulation. [, ]

Source

Atrial Natriuretic Peptide is primarily sourced from the cardiac atria of rats. The synthesis occurs in specialized cardiac myocytes, where it is stored and released in response to atrial stretch or increased blood volume. Research indicates that various stimuli, including hormonal factors and mechanical stress, can influence its secretion levels .

Classification

Atrial Natriuretic Peptide belongs to a class of peptides known as natriuretic peptides, which also includes Brain Natriuretic Peptide and C-type Natriuretic Peptide. These peptides share structural similarities and biological functions but differ in their specific roles within the cardiovascular system.

Synthesis Analysis

Methods

The synthesis of Atrial Natriuretic Peptide involves complex biochemical pathways initiated by various stimuli. Studies have demonstrated that vasoactive agents such as endothelin and calcium ionophores significantly enhance the secretion of Atrial Natriuretic Peptide from cultured rat atrial cells .

Technical Details

The peptide is synthesized as a precursor molecule, pro-Atrial Natriuretic Peptide, which undergoes enzymatic cleavage to yield the active form. Techniques such as solid-phase peptide synthesis have been employed to produce synthetic versions of Atrial Natriuretic Peptide for research purposes .

Molecular Structure Analysis

Structure

Atrial Natriuretic Peptide is a 28-amino acid peptide in rats, characterized by a specific sequence that includes a disulfide bond crucial for its biological activity. The structural configuration allows it to effectively bind to its receptors and initiate physiological responses.

Data

The amino acid sequence of rat Atrial Natriuretic Peptide has been thoroughly characterized, revealing important insights into its functional domains. Structural studies indicate that the native peptide's activity is enhanced by specific conformations achieved through oxidation processes .

Chemical Reactions Analysis

Reactions

Atrial Natriuretic Peptide engages in several biochemical reactions upon release into circulation. It primarily acts on renal tissues to promote natriuresis and diuresis by inhibiting sodium reabsorption in the kidneys. Additionally, it influences vascular smooth muscle relaxation, contributing to decreased blood pressure.

Technical Details

The peptide's interaction with guanylyl cyclase receptors leads to an increase in intracellular cyclic guanosine monophosphate levels, which mediates its physiological effects .

Mechanism of Action

Process

Upon secretion, Atrial Natriuretic Peptide binds to specific receptors located on target cells in the kidneys and vascular tissues. This binding activates guanylyl cyclase, resulting in increased levels of cyclic guanosine monophosphate, which promotes vasodilation and enhances renal sodium excretion.

Data

Research indicates that elevated levels of Atrial Natriuretic Peptide correlate with increased left ventricular end-diastolic pressure, particularly in models of cardiac failure . This relationship underscores its role as a compensatory mechanism during hemodynamic stress.

Physical and Chemical Properties Analysis

Physical Properties

Atrial Natriuretic Peptide is soluble in aqueous solutions and exhibits stability under physiological conditions. Its molecular weight is approximately 3.3 kDa, and it has a characteristic half-life that allows for rapid action within the circulatory system.

Chemical Properties

The peptide's chemical properties include susceptibility to enzymatic degradation by peptidases, which can limit its effective duration of action. The presence of disulfide bonds contributes to its structural integrity and biological activity .

Applications

Scientific Uses

Atrial Natriuretic Peptide has significant applications in scientific research related to cardiovascular health and disease management. Its role as a biomarker for heart failure has been extensively studied, providing insights into diagnostic and therapeutic strategies for managing conditions such as hypertension and heart failure.

Molecular Structure and Biosynthesis

Preprohormone Synthesis and Post-Translational Modifications

The rat atrial natriuretic peptide (ANP) originates as a 151-amino-acid preprohormone (preproANP) encoded by the Nppa gene. This precursor includes a 25-residue N-terminal signal peptide that directs its translocation into the endoplasmic reticulum. Upon signal peptide cleavage, the resulting 126-amino-acid proANP (prohormone) is stored in atrial myocyte granules as the primary biosynthetic intermediate [1] [6] [9]. ProANP contains several conserved domains: a short N-terminal sequence, the bioactive ANP segment (residues 99–126), and a C-terminal region essential for intracellular packaging. The transition from preproANP to proANP occurs co-translationally, with the prohormone adopting a conformation that shields the bioactive C-terminus until proteolytic activation [4] [9].

Table 1: Domains of Rat PreproANP

DomainResidue RangeFunction
Signal Peptide1–25Endoplasmic reticulum targeting
N-terminal Region26–98Structural stability/granule packaging
ANP (Bioactive)99–126Biological activity (processed form)

Post-translational modifications are minimal prior to secretion, with no evidence of glycosylation. However, phosphorylation at serine residues in the N-terminal region may regulate granule stability and proteolytic susceptibility. ProANP forms high-molecular-weight oligomers within atrial granules, stabilized by ionic interactions and the acidic N-terminal domain, which prevents premature cleavage [1] [9] [10].

Proteolytic Processing by Corin and Other Convertases

Proteolytic activation of proANP occurs primarily via corin, a transmembrane serine protease expressed on the surface of cardiomyocytes. Corin cleaves rat proANP at Arg⁹⁸–Ser⁹⁹, liberating the 28-amino-acid bioactive ANP (ANP₉₉–₁₂₆) upon atrial secretion into the circulation [2] [3] [6]. This processing step is tightly regulated by extracellular conditions:

  • Calcium dependence: Corin requires calcium ions for structural stability and catalytic activity.
  • Zymogen activation: Procorin is auto-activated or cleaved by furin-like convertases to become functional.
  • Substrate specificity: Corin recognizes the sequence Leu-Ala-Arg-Arg-Ser (residues 94–98 in rat proANP) [3] [6].

In ventricular myocytes, which lack dense secretory granules, proANP undergoes constitutive secretion and may be processed by less efficient extracellular proteases (e.g., furin). This results in elevated circulating proANP in heart failure [4] [10]. Corin knockout models confirm its indispensability: Rat ANP remains unprocessed in the absence of corin, leading to salt-sensitive hypertension [3] [6].

Table 2: ProANP Processing in Rat Tissues

Tissue/Cell TypePrimary ProteaseKey ProductRegulation
Atrial MyocytesCorinANP₁–₂₈ (ANP₉₉–₁₂₆)Granule secretion; Ca²⁺-dependent
Ventricular MyocytesFurin (extracellular)ProANP/partial fragmentsConstitutive secretion
Renal TubulesUnknown serine proteaseUrodilatin (ANP₉₅–₁₂₆)Luminal protease activity

Structural Determinants of Bioactivity: Role of the Disulfide-Bonded Ring

The bioactive 28-amino-acid rat ANP (ANP₉₉–₁₂₆) contains a 17-residue ring structure formed by a disulfide bond between Cys¹⁰⁵ and Cys¹²¹. This ring is the central functional domain responsible for receptor binding and activation. Mutagenesis studies demonstrate that:

  • Disruption of the Cys¹⁰⁵–Cys¹²¹ bond abolishes natriuretic and vasorelaxant activities.
  • The conserved Arg-Ile-Asp-Arg-Ile motif (residues 109–113) within the ring interacts with the natriuretic peptide receptor-A (NPR-A) [1] [7] [9].

ANP adopts an antiparallel β-sheet conformation stabilized by the disulfide ring, enabling high-affinity binding to NPR-A. The C-terminal tail (residues 122–126) enhances stability against proteolysis but is not directly involved in receptor activation. Rat ANP differs from human ANP by a single residue (Met¹¹⁰ vs. Ile¹¹⁰), though receptor affinity remains comparable [1] [7].

The disulfide configuration is conserved across all natriuretic peptides (ANP, BNP, CNP), underscoring its evolutionary importance. Synthetic ring-only peptides retain partial NPR-A agonist activity, while N- or C-terminal truncations reduce plasma half-life without abolishing bioactivity [1] [4] [7].

Alternative Processing Pathways: Urodilatin and Tissue-Specific Isoforms

Beyond canonical corin processing, proANP undergoes tissue-specific cleavage yielding functionally distinct isoforms:

Urodilatin

In the renal distal tubules, an unknown serine protease cleaves proANP at Ala⁹⁴–Arg⁹⁵, producing urodilatin (ANP₉₅–₁₂₆). This 32-amino-acid peptide contains four additional N-terminal residues (Thr-Ala-Pro-Arg) compared to ANP. Urodilatin binds renal NPR-A receptors with affinity equal to ANP but acts locally as a paracrine factor. It is undetectable in circulation due to rapid luminal degradation, and its unique extension resists renal endopeptidases [5] [6].

Alternative Prohormone Isoforms

  • Hypothalamic ANP: Rat brain synthesizes high-molecular-weight proANP identical to atrial proANP. Processing yields ANP₁–₂₈ and longer isoforms (e.g., ANP₁–₅₆), which inhibit angiotensin II-induced thirst and vasopressin release [1] [6].
  • Ventricular ProANP: Under volume overload, ventricles secrete unprocessed proANP. While less active than ANP, proANP exhibits weak diuretic effects via unknown mechanisms [4] [10].

Receptor Isoforms

Alternative splicing of NPR-A generates non-functional isoforms that heterodimerize with full-length receptors, modulating ANP sensitivity:

  • Isoform 1: Deletes exon 9 (kinase homology domain), abolishing ATP-dependent cyclase activation.
  • Isoform 3: Deletes exon 4 (extracellular dimerization domain), impairing ligand binding.These isoforms are expressed in rat kidney, adrenal glands, and brain, creating tissue-specific gradients of ANP responsiveness [8].

Table 3: Alternative Rat ANP Isoforms and Their Properties

IsoformStructureTissue OriginFunction
UrodilatinANP₉₅–₁₂₆ (TAPR extension)Renal distal tubulesParacrine natriuresis
ProANP₁–₁₂₆Unprocessed prohormoneCardiac ventriclesWeak receptor agonist
Hypothalamic ANP₁–₅₆N-terminal fragmentBrainCentral RAS inhibition

Properties

CAS Number

88898-17-3

Product Name

Atrial Natriuretic Peptide rat

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C128H207N45O39S2

Molecular Weight

3064.4 g/mol

InChI

InChI=1S/C128H207N45O39S2/c1-10-64(7)99(121(209)151-52-94(183)152-66(9)101(189)156-77(36-37-91(130)180)109(197)167-85(56-175)105(193)150-53-96(185)154-78(43-62(3)4)103(191)149-54-97(186)155-89(60-213)119(207)164-82(48-92(131)181)114(202)169-86(57-176)116(204)163-81(46-68-25-16-13-17-26-68)113(201)159-74(29-20-40-144-126(136)137)107(195)166-84(123(211)212)47-69-32-34-70(179)35-33-69)172-111(199)76(31-22-42-146-128(140)141)160-115(203)83(49-98(187)188)165-122(210)100(65(8)11-2)173-110(198)72(27-18-38-142-124(132)133)153-95(184)51-147-93(182)50-148-104(192)80(45-67-23-14-12-15-24-67)162-120(208)90(61-214)171-118(206)88(59-178)170-117(205)87(58-177)168-108(196)75(30-21-41-145-127(138)139)157-106(194)73(28-19-39-143-125(134)135)158-112(200)79(44-63(5)6)161-102(190)71(129)55-174/h12-17,23-26,32-35,62-66,71-90,99-100,174-179,213-214H,10-11,18-22,27-31,36-61,129H2,1-9H3,(H2,130,180)(H2,131,181)(H,147,182)(H,148,192)(H,149,191)(H,150,193)(H,151,209)(H,152,183)(H,153,184)(H,154,185)(H,155,186)(H,156,189)(H,157,194)(H,158,200)(H,159,201)(H,160,203)(H,161,190)(H,162,208)(H,163,204)(H,164,207)(H,165,210)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,173,198)(H,187,188)(H,211,212)(H4,132,133,142)(H4,134,135,143)(H4,136,137,144)(H4,138,139,145)(H4,140,141,146)/t64-,65-,66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-,100-/m0/s1

InChI Key

BABRMHJHAGFVGO-BRTFOEFASA-N

SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Synonyms

atrial natriuretic factor precursor, rat
atrial natriuretic factor, rat
atrial natriuretic peptide (1-28), rat
atrial natriuretic peptide precursor, rat
atrial natriuretic peptide, rat
natriuretic peptide precursor type A, rat
NPPA protein, rat
rANP (1-28)
rat ANF (99-126)
rat ANF prohormone (99-126)
rat atrial natriuretic peptide

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.